molecular formula C16H11N B15051850 2-(Phenylbuta-1,3-diyn-1-yl)aniline

2-(Phenylbuta-1,3-diyn-1-yl)aniline

Cat. No.: B15051850
M. Wt: 217.26 g/mol
InChI Key: KXSKHXMRWKTZPB-UHFFFAOYSA-N
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Description

2-(Phenylbuta-1,3-diyn-1-yl)aniline is an organic compound with the molecular formula C16H11N It is characterized by the presence of a phenyl group attached to a buta-1,3-diyn-1-yl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylbuta-1,3-diyn-1-yl)aniline typically involves the coupling of a phenylacetylene derivative with an aniline derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of phenylacetylene with 2-iodoaniline in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylbuta-1,3-diyn-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-(Phenylbuta-1,3-diyn-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylbuta-1,3-diyn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylethynyl)aniline
  • 2-(Phenylprop-1-yn-1-yl)aniline
  • 2-(Phenylbuta-1,3-diyn-1-yl)benzene

Uniqueness

2-(Phenylbuta-1,3-diyn-1-yl)aniline is unique due to the presence of the buta-1,3-diyn-1-yl chain, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

2-(4-phenylbuta-1,3-diynyl)aniline

InChI

InChI=1S/C16H11N/c17-16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-3,6-9,12-13H,17H2

InChI Key

KXSKHXMRWKTZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2N

Origin of Product

United States

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